molecular formula C17H14BrN3O2S2 B2438578 N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-29-2

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2438578
CAS No.: 864922-29-2
M. Wt: 436.34
InChI Key: LGTNWSAUEPBGOP-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound that has been studied for its pharmacological activities . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .


Synthesis Analysis

The synthesis of this compound involves the use of physicochemical properties and spectroanalytical data such as NMR and IR . The exact synthesis process for this specific compound is not detailed in the available sources.

Scientific Research Applications

Antagonistic Properties on Human Adenosine A3 Receptors

The compound has been studied for its potential as an antagonist for human adenosine A3 receptors. A study found that derivatives like N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide exhibit potent antagonistic properties in functional assays of cAMP biosynthesis, which is a key pathway in adenosine A3 receptor signal transduction (Jung et al., 2004).

Anticancer and Antiviral Activities

A variation of the compound demonstrated significant anticancer and antiviral activities. In particular, its efficacy against leukemia cell lines and the Tacaribe TRVL 11 573 virus strain was highlighted, showing promise as a potential therapeutic agent in these areas (Havrylyuk et al., 2013).

Cyclooxygenase (COX) Inhibitory Activity

Certain derivatives, especially those containing a 4-methoxyphenyl group, showed strong inhibitory activity on the COX-2 enzyme, suggesting potential applications in managing inflammation and pain (Ertas et al., 2022).

Applications in Photodynamic Therapy

The compound's derivatives have been explored for their use in photodynamic therapy, particularly in treating cancer. They show good fluorescence properties and high singlet oxygen quantum yield, which are crucial for effectiveness in this therapy (Pişkin et al., 2020).

Antimicrobial Properties

Derivatives of this compound have demonstrated antimicrobial properties, effective against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Al-Khazragie et al., 2022).

Anticancer Screening

Some analogs of the compound have been synthesized and evaluated for anticancer properties. Notably, certain derivatives exhibited potent cytotoxic results against breast cancer cell lines, indicating their potential in cancer treatment strategies (Abu-Melha, 2021).

Antibacterial Agent Synthesis

Further exploration into the compound's derivatives has led to the synthesis of new molecules with antibacterial properties, supporting its potential in the development of new antibiotics (Tamer & Qassir, 2019).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c1-23-14-8-2-11(3-9-14)16-20-17(25-21-16)24-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTNWSAUEPBGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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